(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17830434
Molecular Formula: C7H7BrClNO2S
Molecular Weight: 284.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClNO2S |
|---|---|
| Molecular Weight | 284.56 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H7BrClNO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1 |
| Standard InChI Key | QQDOICQSEGVDLA-BYPYZUCNSA-N |
| Isomeric SMILES | C1=C(SC(=C1Br)Cl)[C@H](CC(=O)O)N |
| Canonical SMILES | C1=C(SC(=C1Br)Cl)C(CC(=O)O)N |
Introduction
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms. This compound is of interest in medicinal chemistry due to its potential biological activity and structural novelty.
Synthesis
The synthesis of (3S)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid likely involves:
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Functionalization of a thiophene ring with bromine and chlorine.
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Coupling the substituted thiophene with an amino acid precursor.
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Resolution of stereoisomers to isolate the (3S)-enantiomer.
While exact synthetic protocols are not provided in the sources, similar compounds are synthesized using nucleophilic substitution, electrophilic aromatic substitution, or organometallic coupling reactions.
Potential Applications
This compound's structure suggests potential applications in:
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Pharmaceutical Research: The presence of halogens on the thiophene ring may enhance binding affinity to biological targets, making it a candidate for drug discovery.
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Biological Activity Studies: Compounds with amino acid functionality are often evaluated for enzyme inhibition, receptor modulation, or as intermediates in metabolic pathways.
Analytical Data
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Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and stereochemistry.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups.
Related Compounds
Several structurally related compounds have been documented:
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(3R)-3-(4-bromo-5-chlorothiophen-2-yl)-3-hydroxypropanoic acid: A stereoisomer with hydroxy substitution instead of an amino group .
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2-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one: A ketone derivative with potential bioactivity .
Challenges and Future Directions
Research on (3S)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid faces several challenges:
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Limited availability of detailed synthetic routes and biological data.
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Need for stereochemical purity to evaluate enantiomer-specific activity.
Future research should focus on:
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Developing efficient synthetic methodologies.
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Conducting in vitro and in vivo studies to explore pharmacological properties.
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Investigating its role as a building block for more complex molecules.
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